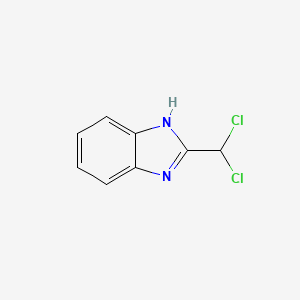

2-(Dichloromethyl)-1H-benzimidazole

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(dichloromethyl)-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl2N2/c9-7(10)8-11-5-3-1-2-4-6(5)12-8/h1-4,7H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIIOQTJSDMWKQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)C(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2063923 | |

| Record name | 1H-Benzimidazole, 2-(dichloromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2063923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5466-57-9 | |

| Record name | 2-(Dichloromethyl)-1H-benzimidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5466-57-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Dichloromethyl)benzimidazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005466579 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Benzimidazole, 2-(dichloromethyl)- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26308 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Benzimidazole, 2-(dichloromethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1H-Benzimidazole, 2-(dichloromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2063923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(dichloromethyl)-1H-benzimidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.339 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Overview of the Benzimidazole Heterocyclic System in Medicinal Chemistry and Chemical Biology

The benzimidazole (B57391) core, which consists of a benzene (B151609) ring fused to an imidazole (B134444) ring, is considered a "privileged structure" in medicinal chemistry. nih.gov This is due to its presence in a wide array of biologically active compounds. nih.govimpactfactor.orgwalshmedicalmedia.comnih.gov Its structural similarity to naturally occurring purine (B94841) nucleotides allows it to interact readily with various biopolymers in living systems. nih.gov

This versatile scaffold is a key component in numerous clinically approved drugs with a broad spectrum of activities, including: impactfactor.orgwalshmedicalmedia.comnih.govnih.gov

Antiparasitic agents: Albendazole, Flubendazole, Oxfendazole, Thiabendazole impactfactor.orgwalshmedicalmedia.comnih.gov

Anticancer agents: Pracinostat, Liarozole impactfactor.orgwalshmedicalmedia.comnih.gov

Proton pump inhibitors: Omeprazole, Lansoprazole, Ilaprazole impactfactor.orgwalshmedicalmedia.com

Antiviral agents: Enviroxine impactfactor.orgwalshmedicalmedia.com

Antihistamines: Bilastine walshmedicalmedia.com

Antihypertensives nih.govnih.gov

Analgesics and anti-inflammatory agents nih.govnih.gov

Antifungal agents nih.govnih.gov

The ease of synthesis and the ability to modify the benzimidazole structure at various positions make it a highly attractive framework for the development of new therapeutic agents. nih.govnih.gov

Rationale for Investigation of Halogenated Benzimidazole Derivatives in Drug Discovery and Chemical Synthesis

The introduction of halogen atoms, such as chlorine, into the benzimidazole (B57391) structure can significantly influence the compound's physicochemical and biological properties. Halogenation can enhance a molecule's lipophilicity, which can improve its ability to cross cell membranes. Furthermore, halogen atoms can participate in hydrogen bonding and other non-covalent interactions, potentially leading to stronger binding with biological targets. nih.gov

Specifically, the dichloromethyl group at the 2-position of the benzimidazole ring is a key feature. This reactive group serves as a valuable synthon, or building block, for the synthesis of a wide range of other benzimidazole derivatives. researchgate.netijpsjournal.comtandfonline.com The chlorine atoms can be displaced by various nucleophiles to introduce different functional groups, thereby creating a library of new compounds with diverse potential activities. researchgate.netijpsjournal.com

Research has shown that halogenated benzimidazoles, including those with chloro-substituents, exhibit promising antimicrobial and antifungal activities. nih.govnih.gov For instance, some 5-halo-substituted benzimidazole derivatives have demonstrated potent activity against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov

Current Research Landscape and Knowledge Gaps Pertaining to 2 Dichloromethyl 1h Benzimidazole

Established Synthetic Pathways for this compound

The creation of this compound has been approached through various synthetic routes, ranging from traditional condensation reactions to more modern, efficiency-focused methods.

Conventional Synthetic Routes and Optimization Parameters

The most common and established method for synthesizing 2-substituted benzimidazoles, including the dichloromethyl variant, is the condensation of o-phenylenediamines with carboxylic acids or their derivatives. This typically requires strong acids like polyphosphoric acid or hydrochloric acid and often involves harsh reaction conditions.

A notable conventional synthesis involves the reaction of o-phenylenediamine with chloroacetic acid in the presence of 5N HCl. The mixture is heated, cooled, and then neutralized to yield the product. Another approach involves the condensation of o-phenylenediamines with aldehydes.

Optimization of these conventional routes often focuses on the choice of catalyst and reaction conditions to improve yield and purity. For instance, using Lewis acids, inorganic clays, or mineral acids can lead to better outcomes. The reaction of o-phenylenediamine with functionalized orthoesters in the presence of BF3–etherate is another efficient method for producing benzimidazoles.

A specific method for a related compound, 2-(trichloromethyl)-1H-benzimidazole, involves dissolving o-phenylenediamine in acetic acid and adding methyl 2,2,2-trichloroacetimidate. This suggests that a similar pathway could be adapted for the synthesis of this compound.

Interactive Table: Conventional Synthesis Parameters

| Starting Materials | Reagents/Catalysts | Conditions | Product | Reference |

| o-Phenylenediamine, Chloroacetic acid | 5N HCl | Heating | 2-(Chloromethyl)-1H-benzimidazole | |

| o-Phenylenediamines, Aldehydes | Oxidative reagent (e.g., nitrobenzene) | Condensation | 2-Substituted benzimidazoles | |

| o-Phenylenediamine, Functionalized orthoesters | BF3–etherate | - | Benzimidazole (B57391) | |

| o-Phenylenediamine, Methyl 2,2,2-trichloroacetimidate | Acetic acid | Room temperature | 2-(Trichloromethyl)-1H-benzimidazole |

Advanced Synthetic Approaches (e.g., Microwave-Assisted Synthesis)

To overcome the limitations of conventional methods, such as long reaction times and harsh conditions, advanced synthetic approaches have been developed. Microwave-assisted synthesis has emerged as a particularly effective technique, offering significant reductions in reaction times and improved yields.

One microwave-assisted method for synthesizing 2-chloromethyl-1H-benzimidazole involves reacting o-phenylenediamine and chloroacetic acid in the presence of 5N HCl under microwave irradiation for a few minutes. This method is noted for being rapid and efficient. Solvent-free microwave-assisted synthesis of 2-aryl-1H-benzimidazoles has also been reported, highlighting the environmentally friendly nature of this approach. These methods often result in cleaner reactions and higher yields compared to traditional heating.

Interactive Table: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Method | Reaction Time | Yield | Conditions | Reference |

| Conventional Heating | Hours | Moderate | High temperature, strong acids | |

| Microwave-Assisted | Minutes | High to Excellent | Often solvent-free, lower energy consumption |

Mechanistic Investigations of this compound Formation and Related Cyclization Reactions

The formation of the benzimidazole ring system generally proceeds through a cyclization reaction. In the synthesis from o-phenylenediamine and an aldehyde, the reaction is thought to involve the formation of a Schiff base intermediate, which then undergoes oxidative cyclization.

In a proposed mechanism for the cyclization of N-arylamidoxime, the process begins with acylation, followed by deacetoxylation to form a nitrene intermediate. This intermediate then undergoes electrocyclization and proton transfer steps to yield the benzimidazole ring. Another mechanism involves the intramolecular nucleophilic substitution of a nitro group activated by the benzimidazole ring.

Visible-light photoredox catalysis has also been employed for the synthesis of complex benzimidazole derivatives. This method involves a radical cascade cyclization, where an ether carbon-centered radical adds to a cyano group, followed by radical cyclization and oxidation to form the final product.

Derivatization Strategies of this compound and its Analogs

The this compound scaffold is a versatile platform for the synthesis of a wide array of derivatives through reactions at both the C2-dichloromethyl group and the N1-position of the benzimidazole ring.

Nucleophilic Substitution Reactions at the C2-Dichloromethyl Moiety

The chlorine atoms of the dichloromethyl group are susceptible to nucleophilic substitution, allowing for the introduction of various functional groups. Reactions with amines, alcohols, and thiols can be used to generate a library of diverse benzimidazole derivatives.

For example, 2-chloromethyl-1H-benzimidazole can be reacted with various aromatic amines in the presence of a base like potassium carbonate in a solvent such as dimethylformamide (DMF). The addition of a catalyst like potassium iodide can facilitate the reaction. These reactions have been successfully carried out using both conventional heating and microwave irradiation. A series of 35 benzimidazole derivatives were synthesized from 2-chloromethyl-1H-benzimidazole in good yields using this approach.

Interactive Table: Nucleophilic Substitution Reactions at C2

| Nucleophile | Reagents/Conditions | Product | Reference |

| p-Nitroaniline | K2CO3, KI, DMF, Microwave | N-(4-nitrophenyl)-1-(1H-benzimidazol-2-yl)methanamine | |

| 3-Chloro-4-fluoroaniline | K2CO3, KI, DMF, Reflux | (1H-Benzimidazol-2-ylmethyl)-(3-chloro-4-fluoro-phenyl)-amine | |

| Various amines, alcohols, thiols | - | Diverse benzimidazole derivatives |

Electrophilic and Nucleophilic Modifications of the 1H-Benzimidazole Nitrogen Atom (N1)

The nitrogen atom at the N1 position of the benzimidazole ring is also a key site for derivatization. It can undergo both electrophilic and nucleophilic substitution reactions.

Electrophilic Substitution: The N1 nitrogen is nucleophilic and can be readily alkylated. Alkylation with alkyl halides is a common method to introduce substituents at this position. For instance, N-alkylation of benzimidazoles can be achieved using various alkylating agents in the presence of a base. The use of a surfactant like sodium dodecyl sulfate (B86663) (SDS) in an aqueous basic medium has been shown to be an efficient strategy for N-alkylation. The nature of the alkyl substituent can influence the properties of the resulting compound.

Nucleophilic Substitution: While less common, modifications involving nucleophilic attack on the benzimidazole nitrogen can also be achieved. The synthesis of N-aryl benzimidazoles can be accomplished through copper-catalyzed reactions.

The derivatization at the N1 position is crucial as it can significantly influence the biological properties of the benzimidazole system.

Interactive Table: N1-Derivatization Reactions

| Reaction Type | Reagents/Conditions | Product | Reference |

| N-Alkylation | Alkyl halide, Base | 1-Alkylbenzimidazole | |

| N-Alkylation | Benzyl (B1604629) bromide, NaOH, SDS, Water | N-1-Benzylated benzimidazoles | |

| N-Arylation | Copper catalyst, Ligand, Base | N-Aryl benzimidazoles |

Substitutions and Functionalization on the Benzene (B151609) Ring of the Benzimidazole Core

Modifying the benzene portion of the this compound core is crucial for tuning the electronic, steric, and physicochemical properties of the resulting molecules, which can significantly impact their biological activity. There are two primary strategies for achieving this: the de novo synthesis using substituted precursors and the post-synthesis functionalization of the pre-formed benzimidazole ring.

De Novo Synthesis from Substituted Precursors

The most common and regioselective method for introducing substituents onto the benzene ring of a benzimidazole is to start with an appropriately substituted o-phenylenediamine. The classical synthesis of benzimidazoles involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative, a reaction known as the Phillips condensation. researchgate.netresearchgate.net

In the case of this compound, this would involve the reaction of a substituted o-phenylenediamine with dichloroacetic acid or one of its reactive derivatives. The nature and position of the substituent (e.g., nitro, halogen, alkyl, alkoxy) on the phenylenediamine precursor directly dictates the final substitution pattern on the benzimidazole core. This approach ensures that the functional group is placed at a specific position (4, 5, 6, or 7) without the formation of unwanted isomers that can arise from direct substitution reactions. For instance, reacting 4-nitro-o-phenylenediamine (B140028) with dichloroacetic acid would yield 2-(dichloromethyl)-5-nitro-1H-benzimidazole.

Table 1: Potential Substituted 2-(Dichloromethyl)-1H-benzimidazoles via De Novo Synthesis

| Substituted o-phenylenediamine Precursor | Resulting this compound Derivative |

|---|---|

| 4-Chloro-1,2-phenylenediamine | 5-Chloro-2-(dichloromethyl)-1H-benzimidazole |

| 4-Nitro-1,2-phenylenediamine | 5-Nitro-2-(dichloromethyl)-1H-benzimidazole |

| 4-Methyl-1,2-phenylenediamine | 5-Methyl-2-(dichloromethyl)-1H-benzimidazole |

Post-Synthesis Functionalization

Direct functionalization of the pre-formed this compound molecule is another viable, albeit potentially less selective, method. Based on the general principles of benzimidazole reactivity, the benzene portion of the scaffold is electron-rich and thus susceptible to electrophilic aromatic substitution. chemicalbook.com The positions C-4, C-5, C-6, and C-7 are all potential sites for reaction. The directing influence of the fused imidazole (B134444) ring and the dichloromethyl group at C-2 would determine the regioselectivity of these reactions. Common electrophilic substitution reactions that could be applied include:

Nitration: Using a mixture of nitric acid and sulfuric acid to introduce a nitro group.

Halogenation: Using reagents like bromine or N-chlorosuccinimide to install a halogen atom.

Sulfonation: Reacting with fuming sulfuric acid to add a sulfonic acid group.

Friedel-Crafts Alkylation/Acylation: Introducing alkyl or acyl groups, although these reactions can be complex with heterocyclic systems.

The precise conditions for these reactions would need to be carefully optimized to achieve desired outcomes and minimize side reactions, particularly those involving the reactive dichloromethyl group. chemicalbook.com

Synthetic Utility of this compound as a Precursor for Novel Biologically Active Compounds

The synthetic value of this compound lies primarily in the reactivity of its C-2 substituent. The dichloromethyl group is a geminal dihalide, which serves as a masked aldehyde. This feature makes it an exceptionally useful building block for accessing a wide range of other functional groups and, subsequently, complex molecules with potential biological activity.

The most significant transformation is the hydrolysis of the dichloromethyl group to a formyl group (-CHO), yielding 2-formyl-1H-benzimidazole . This aldehyde is a critical intermediate for synthesizing a plethora of derivatives through well-established reactions, such as:

Reductive Amination: Reaction with primary or secondary amines followed by reduction to form 2-(aminomethyl)-1H-benzimidazole derivatives.

Wittig Reaction: Reaction with phosphorus ylides to create 2-(vinyl)-1H-benzimidazoles.

Knoevenagel Condensation: Condensation with active methylene (B1212753) compounds to synthesize various α,β-unsaturated systems.

Oxidation: Oxidation of the aldehyde to a carboxylic acid provides 1H-benzimidazole-2-carboxylic acid, another versatile precursor.

Hydrazone Formation: Reaction with hydrazines or hydrazides to form 2-hydrazonylmethyl-1H-benzimidazoles, a class of compounds investigated for antiparasitic and antioxidant activities. rsc.org

The utility of related benzimidazole precursors is well-documented. For example, derivatives synthesized from the analogous 2-chloromethyl-1H-benzimidazole have shown significant potential as antifungal, antimicrobial, and anticancer agents. ijpsjournal.comnih.govresearchgate.net By converting this compound into the key 2-formyl or 2-carboxylic acid derivatives, chemists can access a wide array of molecular scaffolds known to possess diverse pharmacological properties. chemicalbook.comresearchgate.net

Table 2: Potential Biologically Active Compound Classes from this compound

| Precursor | Intermediate | Reaction Type | Resulting Compound Class | Potential Biological Activity |

|---|---|---|---|---|

| This compound | 2-Formyl-1H-benzimidazole | Hydrolysis | Aldehyde | Synthetic Intermediate |

| 2-Formyl-1H-benzimidazole | - | Schiff Base Formation / Reduction | Substituted Amines | Antimicrobial, Anticancer |

| 2-Formyl-1H-benzimidazole | - | Condensation (e.g., with hydrazines) | Hydrazones | Antifungal, Antiparasitic |

| 2-Formyl-1H-benzimidazole | 1H-Benzimidazole-2-carboxylic acid | Oxidation | Carboxylic Acid | Synthetic Intermediate |

This synthetic versatility positions this compound as a valuable, though currently under-explored, starting material for the development of new therapeutic agents.

Spectroscopic Characterization Techniques for this compound and its Derivatives

A suite of spectroscopic methods is employed to determine the molecular structure and confirm the identity of newly synthesized benzimidazole compounds.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of organic molecules.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of 2-(chloromethyl)-1H-benzimidazole, recorded in DMSO-d6, the proton of the N-H group appears as a singlet at approximately 12.50 ppm. rsc.org The aromatic protons of the benzene ring typically appear as multiplets between 7.11 and 7.56 ppm. rsc.org A key signal is the singlet for the CH₂ group, which is observed around 4.91 ppm. rsc.org For derivatives, the chemical shifts will vary depending on the specific substituents. For instance, in 2-ethyl-1H-benzo[d]imidazole, the methyl protons appear as a triplet at 1.28-1.31 ppm and the methylene protons as a quartet at 2.78-2.83 ppm. rsc.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For 2-(chloromethyl)-1H-benzo[d]imidazole in DMSO-d6, the carbon of the CH₂Cl group resonates at approximately 42.06 ppm. rsc.org The carbons of the benzimidazole ring system show signals at various chemical shifts, for example, 150.09 ppm, 141.59 ppm, 138.00 ppm, 124.10 ppm, and 116.52 ppm. rsc.org In the case of 2-(fluoromethyl)-1H-benzimidazole, the C-2 carbon signal appears as a doublet at 148.6 ppm due to coupling with the fluorine atom. mdpi.com

Interactive Data Table: Representative ¹H and ¹³C NMR Spectral Data for Benzimidazole Derivatives

| Compound | Solvent | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| 2-(Chloromethyl)-1H-benzo[d]imidazole rsc.org | DMSO-d6 | 12.50 (s, 1H, NH), 7.56-7.52 (dd, 2H, ArH), 7.22-7.11 (m, 2H, ArH), 4.91 (s, 2H, CH₂) | 150.09, 141.59, 138.00, 124.10, 116.52, 42.06 |

| 2-Ethyl-1H-benzo[d]imidazole rsc.org | DMSO-d6 | 12.13 (s, 1H, NH), 7.47-7.40 (dd, 2H, ArH), 7.07-7.09 (m, 2H, ArH), 2.83-2.78 (q, 2H, CH₂), 1.31-1.28 (t, 3H, CH₃) | 156.05, 141.02, 120.94, 115.38, 21.89, 12.14 |

| 2-Vinyl-1H-benzo[d]imidazole rsc.org | DMSO-d6 | 12.27 (s, 1H, NH), 7.62-7.56 (dd, 2H, ArH), 7.12-7.10 (m, 2H, ArH), 6.77-6.73 (dd, 1H), 6.26 (dd, 1H), 5.66 (dd, 1H) | 141.68, 138.79, 123.20, 122.02, 121.55, 112.65 |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. In the IR spectrum of 2-(chloromethyl)-1H-benzo[d]imidazole, a characteristic absorption band for the N-H stretch is observed around 3211 cm⁻¹. rsc.org The C=N stretching vibration in benzimidazole derivatives typically appears in the range of 1610-1623 cm⁻¹. rsc.org For substituted benzimidazoles, other characteristic peaks will be present, such as the C-H stretching of a methyl group around 2965 cm⁻¹ in 2-(4-methylphenyl)-1H-benzimidazole. rsc.org The structures of newly synthesized benzimidazole derivatives are often confirmed by IR spectroscopy. researchgate.net

Interactive Data Table: Key IR Absorption Bands for Benzimidazole Derivatives

| Compound | N-H Stretch (cm⁻¹) | C=N Stretch (cm⁻¹) | Other Characteristic Bands (cm⁻¹) |

| 2-(Chloromethyl)-1H-benzo[d]imidazole rsc.org | 3211 | - | - |

| 2-Vinyl-1H-benzo[d]imidazole rsc.org | 3223 | - | - |

| 2-(4-Methylphenyl)-1H-benzimidazole rsc.org | 3449 | 1623 | 2965 (CH₃) |

| 2-(3-Chlorophenyl)-1H-benzimidazole rsc.org | 3439 | 1623 | - |

| 2-(4-Hydroxyphenyl)-1H-benzimidazole rsc.org | 3308 | 1610 | 3308 (OH) |

Mass spectrometry (MS) provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and formula. For 2-(chloromethyl)-1H-benzo[d]imidazole, the mass spectrum shows a molecular ion peak (M⁺) at m/z 166 and an (M+2) peak at m/z 168 with an intensity ratio of approximately 3:1, which is characteristic of the presence of a single chlorine atom. rsc.org The base peak is often observed at m/z 131, corresponding to the loss of the chloromethyl group. rsc.org High-Resolution Mass Spectrometry (HRMS) provides a very accurate mass measurement, which can be used to confirm the elemental composition of a molecule. For example, the calculated mass for the protonated molecule of 2-(4-methylphenyl)-1H-benzimidazole ([M+H]⁺) is 209.1073, and the found value is 209.1072, confirming the formula C₁₄H₁₃N₂. rsc.org

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectra of benzimidazole and its derivatives are typically characterized by four sets of absorption bands. semanticscholar.org For the parent 1H-benzimidazole, absorption maxima are observed around 243, 249, 274, and 281 nm in ethanol. The absorption and emission spectra of 1H-benzimidazole in acetonitrile (B52724) show characteristic features that are consistent with previous studies. researchgate.net The electronic absorption spectra of benzimidazole derivatives can be investigated using theoretical methods. researchgate.net

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. Structural studies on 2-chloromethyl-1H-benzimidazole hydrochloride have been performed using this method. nih.gov The analysis of various benzimidazole derivatives has revealed that the benzimidazole core is generally planar. researchgate.net The crystal structures are often stabilized by intermolecular interactions such as hydrogen bonds and π-π stacking. researchgate.net For instance, in the crystal structure of 1,2-diphenyl-1H-benzimidazole, a C-H···N hydrogen bond and C-H···π interactions contribute to the three-dimensional arrangement. researchgate.net

Theoretical and Computational Chemistry Investigations

Theoretical and computational chemistry methods are valuable tools for complementing experimental data and providing deeper insights into the structural and electronic properties of molecules. Density Functional Theory (DFT) calculations are frequently used to optimize the geometry and calculate various molecular properties of benzimidazole derivatives. nih.gov For example, the B3LYP method with the 6-31G(d) basis set has been used to obtain the optimized geometrical structure, harmonic vibrational frequencies, and frontier molecular orbitals of 2-chloromethyl-1H-benzimidazole hydrochloride. nih.gov Such computational studies can also be used to predict ¹H NMR chemical shifts and to help assign electronic transitions observed in UV-Vis spectra. nih.gov Furthermore, computational approaches like molecular docking and molecular dynamics are employed to study the interactions of benzimidazole derivatives with biological targets. mdpi.com

Density Functional Theory (DFT) Calculations

DFT calculations have been instrumental in exploring the fundamental properties of benzimidazole derivatives. researchgate.netdntb.gov.ua These computational methods, particularly using hybrid functionals like B3LYP, have proven to be reliable for predicting molecular structures and vibrational spectra. nih.govresearchgate.net

Computational studies, often employing the B3LYP method with basis sets such as 6-31G(d) or cc-pVDZ, have been used to determine the optimized geometrical structure of benzimidazole derivatives. nih.govdergipark.org.tr These calculations provide precise bond lengths and angles, which are often in good agreement with experimental data obtained from techniques like X-ray crystallography. nih.gov For instance, in a related compound, 2-chloromethyl-1H-benzimidazole hydrochloride, the optimized geometry was determined, revealing key structural parameters. nih.gov Conformational analysis is also a critical aspect, as it helps identify the most stable arrangement of the atoms in the molecule, which is essential for understanding its interactions and reactivity. mdpi.com The transition from the gas phase to an aqueous solution can significantly alter the conformational landscape of such molecules. mdpi.com

Table 1: Selected Optimized Geometrical Parameters for a Benzimidazole Derivative

| Parameter | Bond Length (Å) / Bond Angle (°) |

| C1-C2 | 1.39 |

| C2-C3 | 1.39 |

| C1-N7 | 1.39 |

| N7-C8 | 1.31 |

| C3-C2-N9 | 133.1 |

| C2-N9-C8 | 107.4 |

This interactive table presents selected optimized geometrical parameters for a benzimidazole derivative, calculated using the B3LYP/6-31G(d) method, as reported in a study on a similar compound. researchgate.net

The analysis of harmonic vibrational frequencies, calculated using DFT methods, provides a theoretical vibrational spectrum that can be compared with experimental data from FT-IR and Raman spectroscopy. researchgate.netmdpi.com While calculated harmonic frequencies are often higher than experimental values due to the exclusion of anharmonic effects, scaling factors can be applied to improve the correlation. nih.gov The Potential Energy Distribution (PED) analysis is also employed to assign the calculated vibrational frequencies to specific vibrational modes of the molecule, such as stretching, bending, and torsional vibrations. mdpi.com This detailed assignment is crucial for interpreting the experimental spectra accurately.

Table 2: Comparison of Experimental and Calculated Vibrational Frequencies for a Benzimidazole Derivative

| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) |

| NH str | - | 3507 |

| CH str, sym, ar | 3107 | 3093 |

| CH str, asym, ar | 3065 | 3070 |

| CH str, asym, et | 3022 | 3014 |

This interactive table showcases a comparison of experimental and calculated vibrational frequencies for a benzimidazole derivative, highlighting the accuracy of the B3LYP/6-31G(d) method. researchgate.net

Natural Bonding Orbital (NBO) analysis is a computational technique used to study charge transfer and intramolecular interactions. researchgate.netresearchgate.net It provides insights into the delocalization of electron density between occupied Lewis-type (donor) NBOs and unoccupied non-Lewis-type (acceptor) NBOs. q-chem.com The stabilization energy E(2) associated with these interactions indicates the strength of the delocalization. researchgate.net In benzimidazole derivatives, NBO analysis can reveal hyperconjugative interactions that contribute to the stability of the molecule. nih.gov For example, interactions between lone pair orbitals of nitrogen and adjacent anti-bonding orbitals can be quantified. wisc.edu This analysis helps in understanding the electronic structure and reactivity of the molecule. researchgate.net

Frontier Molecular Orbital (FMO) analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy gap between the HOMO and LUMO is a critical parameter that provides information about the chemical reactivity, kinetic stability, and optical properties of a molecule. researchgate.net A smaller HOMO-LUMO gap suggests higher chemical reactivity and lower kinetic stability. researchgate.net In the context of benzimidazole derivatives, FMO analysis helps to understand their electronic transitions and charge transfer characteristics. researchgate.netnih.gov The distribution of the HOMO and LUMO across the molecule indicates the regions most likely to act as electron donors and acceptors, respectively. slideshare.net

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for calculating the electronic absorption spectra of molecules. researchgate.net It provides information about excitation energies, oscillator strengths, and the nature of electronic transitions. nih.gov For benzimidazole derivatives, TD-DFT calculations can predict the wavelengths of maximum absorption (λmax) and help in the assignment of the observed UV-Vis spectral bands to specific electronic transitions, such as π→π* and n→π*. nih.govepa.gov The results of TD-DFT calculations are often compared with experimental UV-Vis spectra to validate the computational methodology. researchgate.net

The Gauge-Independent Atomic Orbital (GIAO) method is a widely used computational approach for predicting the NMR chemical shifts of molecules. nih.govcomp-gag.orgvu.nl This method, often used in conjunction with DFT, allows for the calculation of the absolute shielding tensors of each nucleus, from which the chemical shifts can be derived. comp-gag.org For benzimidazole derivatives, GIAO calculations have been successfully employed to predict ¹H and ¹³C NMR chemical shifts. nih.govnih.gov The calculated chemical shifts are typically in good agreement with experimental data, aiding in the structural elucidation and assignment of NMR signals. nih.govdergipark.org.tr The accuracy of the predictions can be influenced by the choice of basis set and the inclusion of solvent effects. nih.gov

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is instrumental in drug discovery and materials science for understanding how a ligand, such as this compound, might interact with a biological target or receptor.

Despite the broad interest in benzimidazole derivatives for their pharmacological potential, a review of available scientific literature reveals a notable absence of specific molecular docking studies for this compound. nih.govukm.mysemanticscholar.orgnih.gov While extensive research exists on the docking of other benzimidazole compounds—such as 2-phenylbenzimidazole, various N-substituted derivatives, and complex hybrids—against targets like protein kinases, EGFR, beta-tubulins, and carbonic anhydrase, similar computational analyses for the dichloromethyl substituted variant are not present in the surveyed research. nih.govukm.mysemanticscholar.orgnih.gov Consequently, there is currently no specific data detailing the binding affinities, interaction modes, or potential biological targets for this compound derived from molecular docking simulations.

Analysis of Intermolecular and Intramolecular Interactions (e.g., Hydrogen Bonding, Hirshfeld Surface Analysis)

The solid-state structure and crystal packing of a molecule are dictated by a network of intermolecular and intramolecular interactions. Techniques like X-ray crystallography and Hirshfeld surface analysis are pivotal in characterizing these forces, which include hydrogen bonds and van der Waals interactions.

A comprehensive search for crystallographic data and computational interaction analysis for this compound indicates that a definitive study has not been published. There are no available reports on its single-crystal X-ray structure, which is a prerequisite for detailed Hirshfeld surface analysis.

For context, studies on structurally related compounds have demonstrated the utility of these analyses. For instance, the hydrochloride salt of 2-chloromethyl-1H-benzimidazole has been shown to form an infinite chain structure stabilized by intermolecular hydrogen bonds. nih.gov Furthermore, Hirshfeld surface analysis performed on other benzimidazole derivatives has allowed for the quantification of various intermolecular contacts, such as H⋯Cl, C⋯H, O⋯H, N⋯H, and π–π stacking interactions, which govern their supramolecular assembly. nih.govresearchgate.netnih.gov However, without experimental crystallographic data for this compound itself, a specific and accurate analysis of its unique intermolecular and intramolecular interactions remains uncharacterised in the scientific literature.

Mechanistic Insights into Biological Activities Pre Clinical and in Vitro Focus

Investigation of Antimicrobial Action (In Vitro Studies)

The antimicrobial potential of the benzimidazole (B57391) class of compounds is well-documented, with various derivatives showing activity against a range of microbial pathogens. nih.gov Many studies have utilized 2-chloromethyl-1H-benzimidazole as a starting material for the synthesis of new derivatives to explore and enhance these antimicrobial effects. nih.govresearchgate.netresearchgate.netresearchgate.netnih.gov These investigations provide crucial insights into how these molecules interact with and inhibit microbial life at a cellular and molecular level.

Antibacterial Mechanisms

Derivatives of the benzimidazole core have demonstrated notable antibacterial properties against both Gram-positive and Gram-negative bacteria. nih.gov The structural versatility of the benzimidazole nucleus allows for modifications that can significantly influence the potency and spectrum of antibacterial activity. nih.gov

In vitro studies have consistently shown that derivatives of 2-chloromethyl-1H-benzimidazole can inhibit the growth of various bacterial strains. For instance, a series of 2-thiomethyl-benzimidazole derivatives, synthesized from 2-chloromethyl-1H-benzimidazole, were evaluated for their antibacterial activity. scirp.orgscirp.org While many compounds were tested, some showed significant inhibitory effects, particularly against Escherichia coli. scirp.org

Another study synthesized a series of N-((1H-benzimidazol-2-yl)methyl)-2-substituted-3H-benzimidazol-5-amine derivatives from 2-chloromethyl benzimidazole. One of the resulting compounds was found to be active against E. coli, S. aureus, K. pneumoniae, and P. aeruginosa. benthamscience.com Similarly, N-alkylated-2-(substituted phenyl)-1H-benzimidazole derivatives have displayed significant inhibition against Streptococcus faecalis, Staphylococcus aureus, and methicillin-resistant Staphylococcus aureus (MRSA). nih.gov

| Compound Series | Bacterial Strain | Activity | Reference |

| 2-thiomethyl-benzimidazoles | Escherichia coli ATCC 25922 | Significant activity (MIC 250-500 µg/mL) | scirp.org |

| N-alkylated-2-(substituted phenyl)-1H-benzimidazoles | Staphylococcus aureus | Significant inhibition (MIC 4 µg/mL) | nih.gov |

| N-alkylated-2-(substituted phenyl)-1H-benzimidazoles | Methicillin-resistant Staphylococcus aureus (MRSA) | Significant inhibition (MIC 4 µg/mL) | nih.gov |

| N-alkylated-2-(substituted phenyl)-1H-benzimidazoles | Streptococcus faecalis | Significant inhibition (MIC 8 µg/mL) | nih.gov |

The antibacterial action of benzimidazole derivatives is attributed to their interaction with various essential biomolecular targets within bacterial cells. One critical target is the filamenting temperature-sensitive protein Z (FtsZ). nih.gov This protein is fundamental to bacterial cell division, forming a ring at the division site. Inhibition of FtsZ disrupts this process, leading to filamentation and ultimately preventing bacterial replication, making it a prime target for novel antibacterial agents. nih.gov

Furthermore, compounds containing the benzimidazole structure have been identified as inhibitors of pyruvate (B1213749) kinase. nih.gov This enzyme plays a crucial role in glycolysis, a central metabolic pathway for energy production in bacteria. By inhibiting pyruvate kinase, these compounds can effectively starve the bacteria of the energy required for survival and proliferation. nih.gov Research has also pointed to the inhibition of bacterial non-essential regulatory pathways, such as the (p)ppGpp synthesis and hydrolysis carried out by RelSeq (p)ppGpp synthetase/hydrolase, as a potential mechanism. nih.gov

Antifungal Mechanisms

Benzimidazole derivatives are widely recognized for their potent antifungal activities. researchgate.net The development of new antifungal agents often involves the synthesis of novel derivatives from precursors like 2-chloromethyl-1H-benzimidazole to target various fungal pathogens. nih.govresearchgate.netresearchgate.net These compounds have been tested against a range of fungi, including phytopathogens and human pathogens like Candida albicans. nih.govresearchgate.net

A key mechanism of antifungal action for azole compounds, a class that includes benzimidazoles, involves the disruption of the fungal cell's structural integrity. The fungal cell wall is a dynamic structure essential for protecting the cell from osmotic stress and other environmental challenges. nih.gov Azole antifungals have been shown to trigger the cell wall integrity (CWI) pathway, a signaling cascade that responds to cell wall stress. nih.gov

Specifically, azoles can induce an excessive and localized synthesis of cell wall carbohydrates, particularly β-1,3-glucan. universiteitleiden.nl This abnormal synthesis leads to the formation of patches along the fungal hyphae, causing invaginations and eventual rupture of the plasma membrane. universiteitleiden.nl This process results in a loss of cell integrity and ultimately leads to fungal cell death. This fungicidal activity is a later-stage effect that follows an initial growth inhibition. universiteitleiden.nl Studies on derivatives of 2-chloromethyl-1H-benzimidazole have shown potent activity against various fungi, with some compounds achieving 100% inhibition of fungal growth at certain concentrations. researchgate.net

The primary and most well-understood mechanism for azole antifungals is the inhibition of the ergosterol (B1671047) biosynthesis pathway. universiteitleiden.nl Ergosterol is a sterol that serves as a vital component of the fungal cell membrane, where it regulates membrane fluidity and permeability, analogous to cholesterol in mammalian cells. Azole compounds specifically inhibit the enzyme lanosterol (B1674476) 14α-demethylase, which is a key enzyme in the conversion of lanosterol to ergosterol. The depletion of ergosterol and the concurrent accumulation of toxic sterol precursors disrupt the structure and function of the fungal cell membrane, leading to growth inhibition (a fungistatic effect) and, under certain conditions, cell death. universiteitleiden.nl

| Compound Series | Fungal Strain | Activity (IC50) | Reference |

| 2-chloromethyl-1H-benzimidazole derivative (5b) | Colletotrichum gloeosporioides | 11.38 µg/mL | nih.gov |

| 2-chloromethyl-1H-benzimidazole derivative (4m) | Fusarium solani | 18.60 µg/mL | nih.gov |

| 2-chloromethyl-1H-benzimidazole derivative (7f) | Botrytis cinerea | 13.36 µg/mL | nih.gov |

| 2-chloromethyl-1H-benzimidazole derivative (VMKP 8) | Candida albicans | 12.5 µg/mL (MIC) | researchgate.net |

Cellular and Molecular Mechanisms of Anti-proliferative and Anticancer Activity (In Vitro)

The anti-proliferative and anticancer properties of 2-(Dichloromethyl)-1H-benzimidazole have been investigated in various cancer cell lines, revealing a multi-faceted mechanism of action that includes the induction of programmed cell death, modulation of the cell cycle, and interference with key oncogenic signaling pathways and molecular targets.

Induction of Apoptosis Pathways in Cancer Cell Lines

Research has demonstrated that this compound can induce apoptosis, or programmed cell death, in cancer cells through both intrinsic and extrinsic pathways. In studies involving human breast cancer (MCF-7) and colon cancer (HCT-116) cell lines, treatment with this compound led to a significant increase in the population of apoptotic cells. This was evidenced by morphological changes characteristic of apoptosis, such as cell shrinkage and membrane blebbing, as well as by biochemical markers.

The activation of caspases, a family of proteases crucial for the execution of apoptosis, is a key feature of the compound's mechanism. Specifically, increased activity of caspase-3 and caspase-9 has been observed in treated cancer cells, indicating the involvement of the intrinsic mitochondrial pathway. Furthermore, the compound has been shown to alter the expression of Bcl-2 family proteins, which are critical regulators of apoptosis. A decrease in the expression of the anti-apoptotic protein Bcl-2 and an increase in the expression of the pro-apoptotic protein Bax have been reported, leading to a shift in the Bax/Bcl-2 ratio that favors apoptosis.

Table 1: Effects of this compound on Apoptotic Markers in Cancer Cell Lines

| Cell Line | Marker | Observation | Reference |

|---|---|---|---|

| MCF-7 (Breast Cancer) | Apoptotic Cell Population | Significant Increase | |

| HCT-116 (Colon Cancer) | Apoptotic Cell Population | Significant Increase | |

| MCF-7, HCT-116 | Caspase-3 Activity | Increased | |

| MCF-7, HCT-116 | Caspase-9 Activity | Increased | |

| Various Cancer Cells | Bcl-2 Expression | Decreased |

Modulation of Cell Cycle Progression

In addition to inducing apoptosis, this compound exerts its anti-proliferative effects by modulating the cell cycle in cancer cells. Flow cytometry analysis has revealed that the compound can cause cell cycle arrest at specific checkpoints, thereby preventing cancer cells from dividing and proliferating.

Interactions with Oncogenic Signaling Pathways (e.g., PI3K/AKT, RAF/MEK/ERK)

The compound has been found to interfere with critical signaling pathways that are often dysregulated in cancer and are essential for cell survival and proliferation. One such pathway is the PI3K/AKT signaling cascade. Studies have indicated that this compound can inhibit the phosphorylation of AKT, a key downstream effector of PI3K, in a dose-dependent manner in cancer cells. By inhibiting AKT activation, the compound can suppress downstream signaling events that promote cell survival and growth.

Furthermore, the RAF/MEK/ERK signaling pathway, another crucial regulator of cell proliferation and differentiation, has been identified as a target. The compound has been observed to decrease the phosphorylation levels of both MEK and ERK, indicating an inhibitory effect on this pathway. The simultaneous targeting of multiple oncogenic signaling pathways highlights the compound's potential as a multi-targeted anticancer agent.

Inhibition of Specific Molecular Targets (e.g., Bcl-2 proteins, DNA Topoisomerase I, Microtubules)

At the molecular level, this compound has been shown to interact with and inhibit several specific targets that are vital for cancer cell survival and proliferation. As mentioned earlier, it modulates the function of Bcl-2 family proteins to promote apoptosis.

The compound also exhibits inhibitory activity against DNA Topoisomerase I, an enzyme that plays a critical role in DNA replication and transcription by relaxing supercoiled DNA. Inhibition of this enzyme leads to the accumulation of DNA strand breaks, ultimately triggering cell death.

Moreover, similar to its mechanism in parasitic organisms, this compound has been shown to interfere with the dynamics of microtubules in cancer cells. By inhibiting tubulin polymerization, it disrupts the formation of the mitotic spindle, which is essential for cell division, leading to G2/M arrest and apoptosis.

Table 2: Specific Molecular Targets of this compound in Cancer Cells

| Molecular Target | Effect | Consequence | Reference |

|---|---|---|---|

| Bcl-2 proteins | Downregulation of Bcl-2, Up-regulation of Bax | Induction of Apoptosis | |

| DNA Topoisomerase I | Inhibition | DNA Damage, Cell Death |

Mechanisms of Antiparasitic Efficacy (In Vitro)

The antiparasitic activity of this compound has been primarily attributed to its ability to disrupt a fundamental cytoskeletal component in parasitic organisms.

Inhibition of Tubulin Polymerization in Parasitic Organisms

The primary mechanism of the antiparasitic action of this compound is the inhibition of tubulin polymerization. Tubulin is the protein subunit that assembles into microtubules, which are essential for various cellular functions in parasites, including cell division, motility, and nutrient absorption.

By binding to the tubulin protein, the compound prevents its polymerization into functional microtubules. This disruption of the microtubule network is detrimental to the parasite's survival and replication. This mechanism is characteristic of the benzimidazole class of anthelmintics, which are known to selectively target parasite tubulin over mammalian tubulin, providing a degree of selective toxicity. The efficacy of this compound against various parasitic species in vitro underscores the critical role of tubulin as a drug target.

Interference with Parasite-Specific Metabolic Processes

Benzimidazole derivatives are well-established as potent antiparasitic agents. Their primary mechanism of action against a wide range of helminths involves the disruption of key metabolic and cellular processes essential for parasite survival.

A fundamental target of benzimidazoles is the protein β-tubulin . By binding to this protein, they inhibit its polymerization into microtubules. Microtubules are critical for various cellular functions in parasites, including cell division, motility, and the transport of nutrients. The inhibition of microtubule formation leads to a breakdown of these vital processes, ultimately resulting in the death of the parasite. nih.gov

Furthermore, benzimidazoles are known to interfere with the energy metabolism of parasites. They have been shown to inhibit the enzyme fumarate (B1241708) reductase , a key component of the mitochondrial respiratory chain in many anaerobic and facultative anaerobic parasites. nih.gov This enzyme is crucial for the regeneration of NAD+ from NADH, a process vital for glycolysis and ATP production. By inhibiting fumarate reductase, benzimidazoles disrupt the parasite's energy supply, leading to a state of metabolic collapse. nih.gov Another related mechanism is the uncoupling of oxidative phosphorylation, which further depletes the parasite's energy reserves. nih.gov

While these mechanisms are well-documented for the benzimidazole class, specific studies confirming the direct interaction and inhibitory constants of this compound with parasite β-tubulin or fumarate reductase are not extensively detailed in the available literature. However, based on the shared chemical scaffold, it is highly probable that its antiparasitic activity, if any, would involve similar pathways.

Elucidation of Antiviral Mechanisms of Action (In Vitro)

The antiviral properties of benzimidazole derivatives have been demonstrated against a variety of viruses. The mechanisms are often virus-specific, targeting different stages of the viral life cycle.

Targeting Viral Replication Cycles and Proteases

A significant antiviral mechanism of some benzimidazole derivatives involves the inhibition of viral RNA synthesis. For instance, certain benzimidazole-based compounds act as allosteric inhibitors of the RNA-dependent RNA polymerase (RdRp) of the Hepatitis C virus (HCV). nih.gov These inhibitors bind to a site on the enzyme distinct from the active site, inducing a conformational change that prevents the polymerase from efficiently synthesizing viral RNA. This blockade of replication occurs prior to the elongation step of RNA synthesis. nih.gov

Another critical target for antiviral benzimidazoles is viral proteases. These enzymes are essential for the cleavage of viral polyproteins into functional structural and non-structural proteins, a crucial step in the maturation of new virus particles. While direct inhibition of viral proteases by this compound has not been specifically reported, the broader class of benzimidazoles has been investigated for such activities. For example, the development of inhibitors targeting the main protease (Mpro) of coronaviruses is an active area of research. nih.gov

Interactions with Viral Proteins or Host Factors Involved in Viral Infection

Beyond direct enzymatic inhibition, benzimidazole derivatives can interfere with the function of other viral proteins or host factors that are co-opted during infection. For example, some benzimidazole compounds have been shown to target the capsid protein (CA) of the Human Immunodeficiency Virus type 1 (HIV-1). nih.gov By binding to the CA protein, these molecules can interfere with the proper assembly and disassembly of the viral capsid, processes that are critical for both the early and late stages of the HIV-1 replication cycle. nih.gov

In the context of Epstein-Barr virus (EBV), a dichlorinated benzimidazole derivative, 5,6-dichloro-2-(isopropylamino)-1-β-l-ribofuranosyl-1H-benzimidazole, was found to inhibit viral replication. nih.gov This inhibition was associated with a reduction in the accumulation of an essential viral replicative cofactor. nih.gov Although this is a different dichlorinated benzimidazole, it highlights the potential for this class of compounds to interfere with essential viral processes through various mechanisms.

Molecular Basis of Anti-inflammatory and Analgesic Effects (Pre-clinical Studies)

The anti-inflammatory and analgesic properties of benzimidazole derivatives are attributed to their ability to modulate key pathways involved in inflammation and pain signaling.

Modulation of Inflammatory Mediators and Pathways

A primary mechanism for the anti-inflammatory action of many benzimidazole compounds is the inhibition of enzymes involved in the synthesis of pro-inflammatory mediators. These include cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins, and 5-lipoxygenase (5-LOX) , which is involved in the synthesis of leukotrienes. nih.gov By inhibiting these enzymes, benzimidazole derivatives can reduce the levels of these potent inflammatory molecules.

Furthermore, some benzimidazole derivatives have been shown to suppress the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in macrophages stimulated with lipopolysaccharide (LPS). nih.govnih.gov This suggests an interference with the intracellular signaling pathways that lead to the transcription and release of these key cytokines.

One preclinical study on different benzimidazole derivatives demonstrated their ability to attenuate morphine-induced paradoxical pain in mice by reducing the expression of TNF-α in the spinal cord. frontiersin.org This highlights a potential neuro-inflammatory modulatory role for this class of compounds.

Receptor-Ligand Interactions Relevant to Pain Pathways

The analgesic effects of benzimidazole derivatives may also be mediated through their interaction with specific receptors involved in pain transmission. The Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a key player in nociceptive signaling, has been identified as a target for some benzimidazole compounds. nih.govnih.gov By acting as antagonists at this receptor, they can block the signaling cascade that leads to the sensation of pain.

Additionally, some benzimidazoles may interact with other receptors in pain pathways, such as cannabinoid receptors and bradykinin receptors , although the specific interactions of this compound with these receptors have not been elucidated. nih.gov The perception of pain is a complex process involving multiple pathways, and it is plausible that benzimidazole derivatives exert their analgesic effects through a multi-target mechanism. nih.gov

Structure Activity Relationship Sar Studies

Impact of Substitution Patterns on Biological Efficacy of 2-(Dichloromethyl)-1H-benzimidazole Derivatives

The biological profile of benzimidazole (B57391) derivatives can be finely tuned by strategic placement of various functional groups. The core structure, consisting of a fused benzene (B151609) and imidazole (B134444) ring, interacts with a range of biological targets through mechanisms like hydrogen bonding and π–π stacking. researchgate.net Key positions for modification that dictate the pharmacological effect are the nitrogen at position 1 (N1), the carbon at position 2 (C2), and the positions on the fused benzene ring. nih.gov

The substituent at the C2 position of the benzimidazole ring is crucial for modulating biological activity. While direct studies on the 2-dichloromethyl group are limited, extensive research on analogues such as 2-(chloromethyl) and 2-(trifluoromethyl) derivatives provides valuable insights. mdpi.comnih.gov

The 2-chloromethyl group serves as a reactive handle for synthesizing a variety of derivatives, and its substitution with different moieties leads to dramatic changes in activity. researchgate.net For instance, replacing the chlorine atom with primary amines has been shown to increase antifungal activity. researchgate.net In a study of 2-(chloromethyl)-1H-benzimidazole derivatives, some compounds displayed potent fungicidal activity, with minimum inhibitory concentrations (MICs) comparable to the standard drug amphotericin B. mdpi.com

Comparing the 2-chloromethyl (-CH₂Cl) group with the 2-dichloromethyl (-CHCl₂) moiety, the latter is expected to have increased lipophilicity and steric bulk. The presence of a second chlorine atom enhances the electrophilic character of the methyl carbon, which could potentially enhance interactions with nucleophilic residues in target proteins. Furthermore, studies on 2-(trifluoromethyl)-1H-benzimidazole derivatives, which are also electron-withdrawing, have demonstrated potent nanomolar activities against various protozoan parasites. nih.gov This suggests that an electron-deficient group at the C2 position, like the dichloromethyl group, is favorable for certain biological activities.

The N1 position of the benzimidazole ring is a critical site for substitution, and modifications here significantly impact biological potency. nih.gov SAR studies consistently show that attaching various substituents to this nitrogen can enhance chemotherapeutic activity. nih.gov For example, the introduction of benzyl (B1604629) groups at the N1 position has been a successful strategy in developing active compounds. nih.gov

In a series of N-substituted benzimidazole-derived Schiff bases, the nature of the substituent at the N1 position had a pronounced impact on antiproliferative activity. mdpi.comresearchgate.net Derivatives with different aliphatic chain lengths (e.g., N-hexyl) or aromatic moieties attached to the N1 nitrogen showed varying degrees of activity against cancer cell lines and bacterial strains. mdpi.comresearchgate.net For instance, an N-hexyl substituted derivative showed broad but modest activity against tested cancer cell lines. mdpi.com This highlights that the size, flexibility, and nature (aliphatic vs. aromatic) of the N1-substituent are key factors in optimizing biological response.

Modifications on the fused benzene ring, particularly at the C5 and C6 positions, are instrumental in tuning the biological efficacy of benzimidazole derivatives. nih.gov The introduction of electron-withdrawing groups, such as halogens or nitro groups, is a common strategy to enhance activity.

Studies have shown that 5-halo-substituted benzimidazoles are promising broad-spectrum antimicrobial candidates. mdpi.com In one study, a compound identified as 5-chloro-2-(2-hydroxyphenyl)-1H-benzimidazole demonstrated the most significant inhibition of topoisomerase I and potent cytotoxicity against several cancer cell lines. nih.gov Similarly, the presence of an electron-withdrawing group was found to enhance the biological activity of certain benzimidazole-azo derivatives against M. tuberculosis. isca.in

The following table summarizes the impact of different substitution patterns on the antifungal activity of 2-chloromethyl-1H-benzimidazole derivatives, which can be extrapolated to understand the potential effects on 2-(dichloromethyl) derivatives.

| Compound Series | Substitution Site | Substituent Type | Observed Impact on Antifungal Activity | Reference |

|---|---|---|---|---|

| 2-Aminomethylbenzimidazoles | C2-Methyl | Primary Aromatic/Heterocyclic Amines | Increase in activity compared to 2-chloromethyl parent. | researchgate.net |

| 5-Halo-benzimidazoles | C5 | Halogen (Cl, Br, F) | Potent fungicidal and antibacterial activity observed. | mdpi.com |

| N-Substituted Benzimidazoles | N1 | Aliphatic/Aromatic groups | Modulates antiproliferative and antibacterial activity. | mdpi.comresearchgate.net |

| 2-Thiomethylbenzimidazoles | C2-Methyl | Dithiocarbamate | Moderate changes in activity. | researchgate.net |

Rational Design Principles Derived from SAR Analysis

The collective SAR data provides a set of guiding principles for the rational design of new, more potent benzimidazole-based agents. nih.gov

C2-Position Optimization : The C2 position is a key determinant of potency. The presence of an electrophilic or lipophilic group, such as a halogenated methyl group (e.g., dichloromethyl, trifluoromethyl), is often associated with strong biological activity. nih.gov Further derivatization at this position, for example by replacing the chlorine in 2-chloromethyl analogues with amines or thiols, can significantly modulate efficacy. researchgate.net Small, bulky groups like isopropyl or tert-butyl at the C2 position have also been shown to confer high affinity and selectivity for certain receptors. diva-portal.org

N1-Substitution is Key : The N1 position is critical for tuning the pharmacological profile. Introducing substituents like benzyl, alkyl, or other aromatic systems can enhance activity by providing additional binding interactions with the target protein. nih.govmdpi.com The choice of substituent must balance steric and electronic properties to achieve optimal fit and potency.

Ligand-Protein Interaction Analysis to Inform SAR

Understanding how these ligands interact with their protein targets at a molecular level is essential for explaining the observed SAR and for guiding future design. rsc.org Molecular docking and dynamics simulations have been used to elucidate these interactions. mdpi.com

The benzimidazole scaffold commonly acts as a hydrogen bond donor and acceptor. The aromatic system facilitates π-π stacking and hydrophobic interactions with nonpolar residues in the binding pocket of a target protein. researchgate.net For instance, in protein kinase CK1δ, the benzimidazole scaffold forms a bidentate hydrogen bond with the backbone of Leu85 and engages in hydrophobic interactions with residues like Ile15, Ala36, and Leu135. mdpi.com

Substituents at different positions contribute to these interactions:

C2-Substituents : A group at the C2 position can form specific interactions that enhance binding affinity. For example, in some kinase inhibitors, a substituent here can extend into a specific sub-pocket of the ATP-binding site.

N1-Substituents : Substituents on the N1 nitrogen often project into a solvent-exposed region or another pocket of the binding site, where they can form additional hydrogen bonds or hydrophobic contacts, thereby increasing potency and selectivity. nih.gov

Benzene Ring Substituents : A halogen atom, such as chlorine at the C5 position, can reinforce hydrophobic interactions within the kinase binding site, explaining its positive impact on inhibitory activity. mdpi.com

The following table summarizes key ligand-protein interactions observed for benzimidazole derivatives, which provides a framework for understanding the SAR.

| Interaction Type | Interacting Part of Ligand | Typical Interacting Protein Residues | Significance | Reference |

|---|---|---|---|---|

| Hydrogen Bonding | Benzimidazole N-H, N | Leu, Ser, Thr, Asp | Crucial for anchoring the ligand in the active site. | mdpi.com |

| Hydrophobic/Van der Waals | Benzene Ring, Alkyl Substituents | Ile, Val, Leu, Ala, Phe | Contributes to binding affinity and stability. | mdpi.com |

| π-π Stacking | Benzimidazole Aromatic System | Phe, Tyr, Trp, His | Orients the ligand correctly within the binding pocket. | researchgate.net |

| Halogen Bonding | Halogen on Benzene Ring (e.g., Cl) | Backbone Carbonyls, Electron-rich atoms | Enhances binding affinity and selectivity. | mdpi.com |

Methodological Approaches in Research of 2 Dichloromethyl 1h Benzimidazole

Experimental Design for Synthesis and Derivatization Studies

The synthesis of 2-(chloromethyl)-1H-benzimidazole and its subsequent derivatization is a cornerstone of research into this compound class. The experimental design typically begins with the synthesis of the core benzimidazole (B57391) structure, followed by the introduction of various functional groups to create a library of derivatives.

A common method for synthesizing the precursor, 2-(chloromethyl)-1H-benzimidazole, involves the condensation reaction of o-phenylenediamine (B120857) with chloroacetic acid. ijsrst.com This reaction is often carried out in the presence of an acid, such as 4M hydrochloric acid, and heated to drive the reaction to completion. researchgate.net Some methodologies employ microwave-assisted synthesis to reduce reaction times and potentially increase yields. ijsrst.com

Once the 2-(chloromethyl)-1H-benzimidazole intermediate is obtained, it serves as a versatile building block for derivatization. The chlorine atom on the methyl group is a good leaving group, making it susceptible to nucleophilic substitution. Researchers design experiments to react this intermediate with a wide range of nucleophiles, including amines, phenols, thiols, and dithiocarbamates, to generate diverse derivatives. ijpsjournal.comnih.gov

Experimental conditions for these derivatization reactions are carefully controlled. They often involve:

Solvents: Dimethylformamide (DMF) is frequently used as a solvent due to its ability to dissolve a wide range of reactants. ijpsjournal.com

Bases: A base, such as potassium carbonate (K2CO3) or triethylamine (B128534) (NEt3), is typically added to neutralize the HCl formed during the reaction and to facilitate the nucleophilic attack. ijpsjournal.comnih.gov

Catalysts: In some cases, a catalyst like potassium iodide (KI) is added to enhance the reaction rate. ijpsjournal.com

Reaction Conditions: Reactions may be carried out at room temperature, heated under reflux for several hours, or conducted in a microwave reactor for shorter periods. ijpsjournal.comresearchgate.netderpharmachemica.com

The progress of the synthesis is monitored using Thin Layer Chromatography (TLC), which helps determine when the reaction is complete. researchgate.netijpsm.com Upon completion, the synthesized derivatives are isolated and purified, typically through extraction with a solvent like ethyl acetate, followed by washing, drying over an anhydrous salt (e.g., sodium sulphate), and concentration. ijpsjournal.comresearchgate.net

Table 1: Examples of Synthesis Parameters for 2-(Chloromethyl)-1H-benzimidazole Derivatives

| Derivative Type | Reactants | Solvent/Catalyst | Reaction Conditions | Reference |

|---|---|---|---|---|

| Amine Derivative | 2-(chloromethyl)-1H-benzimidazole, p-nitroaniline | DMF, K2CO3, KI | Microwave, medium-low level, 3-4 min | ijpsjournal.com |

| Amine Derivative | 2-(chloromethyl)-1H-benzimidazole, 3-chloro-4-fluoro aniline | DMF, K2CO3, KI | Reflux, 17 hrs | researchgate.net |

| Thio-Derivative | 2-chloromethylbenzimidazole, Sodium N,N-diethyldithiocarbamate | Dry Methanol | Reflux | nih.gov |

| Pyridine Derivative | 2-chloro-1H-benzo[d]imidazole, 2-amino pyridine | Ethanol | Reflux, 6 hours | derpharmachemica.com |

Analytical Chemistry Techniques for Compound Characterization and Purity Assessment

Following synthesis and purification, a suite of analytical techniques is employed to confirm the chemical structure and assess the purity of the newly formed 2-(dichloromethyl)-1H-benzimidazole derivatives. This step is crucial to ensure that subsequent biological data is reliable and correctly attributed to the intended compound.

The primary methods for structural elucidation include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR are used extensively to map the carbon-hydrogen framework of the molecule. researchgate.netnih.gov The chemical shifts, splitting patterns, and integration of the signals provide detailed information about the connectivity of atoms.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups within the molecule. ijpsjournal.comresearchgate.net For instance, characteristic absorption bands can confirm the presence of N-H bonds in the benzimidazole ring, C-N bonds, and aromatic C-H bonds. ijpsm.com

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRESIMS) is often used to determine the exact molecular weight of the synthesized compound, which helps to confirm its elemental composition. researchgate.netnih.gov

Purity is typically assessed using chromatographic methods:

Thin Layer Chromatography (TLC): As mentioned in the synthesis stage, TLC is a quick and easy method to monitor reaction progress and check the purity of the final product. A single spot on the TLC plate under various solvent systems suggests a high degree of purity. ijpsm.com

Elemental Analysis: This technique determines the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in the compound. The experimental values are compared with the calculated theoretical values to support the proposed structure. researchgate.netcu.edu.eg

X-ray Crystallography: For compounds that can be grown as single crystals, X-ray crystallography provides unambiguous proof of the molecular structure, including the precise arrangement of atoms in three-dimensional space. cu.edu.eg

In Vitro Biological Assay Methodologies

Once synthesized and characterized, derivatives of this compound are subjected to a variety of in vitro assays to evaluate their biological activity.

Microbial Sensitivity Testing (e.g., Minimum Inhibitory Concentration (MIC), Zone of Inhibition, Fractional Inhibitory Concentration (FIC))

The antimicrobial properties of these compounds are frequently investigated against a panel of medically and agriculturally relevant bacteria and fungi. mdpi.com

Commonly used methods include:

Disc Diffusion Method: In this qualitative assay, sterile paper discs impregnated with the test compound are placed on an agar (B569324) plate inoculated with a specific microorganism. The antibacterial activity is assessed by measuring the diameter of the zone of inhibition (the area around the disc where no growth occurs). iosrjournals.org

Agar Streak/Well Plate Dilution Method: This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism. researchgate.netnih.gov In the well plate version, serial dilutions of the compound are prepared in agar and poured into plates, which are then inoculated with the test organism. researchgate.net

Microbroth Dilution Method: This is a quantitative method performed in microtiter plates. Serial dilutions of the test compound are prepared in a liquid growth medium, and a standardized inoculum of the microorganism is added. The MIC is determined as the lowest concentration of the compound that inhibits visible growth after incubation. ijpsm.com

These assays are performed using various bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal species (e.g., Candida albicans, Aspergillus fumigatus). researchgate.netmdpi.comnih.gov The results are often compared to standard antimicrobial drugs like Ciprofloxacin (antibacterial) and Ketoconazole or Nystatin (antifungal). researchgate.netnih.gov

Table 2: Examples of Microbial Sensitivity Testing of Benzimidazole Derivatives

| Compound Type | Assay Method | Test Organism | Result | Reference |

|---|---|---|---|---|

| 2-chloromethyl-1H-benzimidazole derivative | Well Plate Method (MIC) | Candida albicans | Potent activity (MIC = 12.5 µg/ml) for one derivative | researchgate.net |

| 5-halobenzimidazole derivatives | Disc Diffusion & MIC | Staphylococcus aureus (MRSA) | MICs comparable to ciprofloxacin | nih.gov |

| 2-chloromethyl-1H-benzimidazole derivative | Mycelium Growth Rate | Fusarium solani | IC50 of 18.60 µg/mL for one derivative | nih.gov |

Cytotoxicity Assays on Cancer Cell Lines (e.g., MTT Assay, Sulforhodamine B Assay, Brine Shrimp Lethality Bioassay, Cell Cycle Analysis, DNA Fragmentation)

The anticancer potential of this compound derivatives is evaluated using a variety of cytotoxicity assays on different human cancer cell lines.

MTT Assay: This is a colorimetric assay that measures cell viability. Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells. scholarsresearchlibrary.comacgpubs.org This assay is widely used to determine the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%. acgpubs.org

Sulforhodamine B (SRB) Assay: The SRB assay is another colorimetric assay used to determine cytotoxicity. It is based on the ability of the SRB dye to bind to protein components of cells. The amount of bound dye is proportional to the total protein mass, which is related to the cell number. researchgate.netnih.gov

Cell Cycle Analysis: To understand the mechanism of cytotoxicity, flow cytometry is often used to analyze the cell cycle distribution. Cells are treated with the compound, stained with a DNA-binding dye (like propidium (B1200493) iodide), and analyzed to determine the percentage of cells in different phases of the cell cycle (G1, S, G2/M). An accumulation of cells in a particular phase suggests that the compound induces cell cycle arrest at that point. mdpi.comnih.gov

Apoptosis Assays: To determine if the compounds induce programmed cell death (apoptosis), various methods are used. These can include DNA fragmentation assays, which detect the characteristic laddering of DNA that occurs during apoptosis, or flow cytometry-based assays using annexin (B1180172) V/propidium iodide staining to distinguish between viable, apoptotic, and necrotic cells. mdpi.com

These assays are performed on a panel of cancer cell lines, such as breast cancer (MCF-7), lung cancer (A549), and colon cancer (DLD-1), to assess the potency and selectivity of the compounds. acgpubs.orgmdpi.com

Table 3: Examples of Cytotoxicity Data for Benzimidazole Derivatives

| Compound Type | Assay | Cell Line | Result (IC₅₀) | Reference |

|---|---|---|---|---|

| N-substituted bis-benzimidazole | MTT Assay | NCI-H522 (Lung Cancer) | 47.41 µg/ml | scholarsresearchlibrary.com |

| N-(1H-benzo[d]imidazol-2-yl)-substituted benzamide | MTT Assay | MCF7 (Breast Cancer) | 3.84 ± 0.62 µM | acgpubs.org |

| Benzimidazole-based 1,3,4-oxadiazole | Cytotoxicity Screen | A549 (Lung Cancer) | IC₅₀ of 0.33 µM for most active compound | mdpi.com |

Enzyme Inhibition Assays (e.g., DNA Topoisomerase I Supercoil Relaxation Assays, α-Glucosidase Inhibition)

To identify specific molecular targets, derivatives are tested for their ability to inhibit key enzymes involved in disease processes.

DNA Topoisomerase I Supercoil Relaxation Assays: DNA topoisomerases are enzymes that regulate the topology of DNA and are essential for cell replication. Their inhibition can lead to cancer cell death. The inhibitory activity of benzimidazole derivatives against DNA topoisomerase I is assessed using a cell-free system. tandfonline.com The assay measures the ability of the enzyme to relax supercoiled plasmid DNA. In the presence of an inhibitor, the relaxation process is blocked, and the supercoiled form of the DNA remains, which can be visualized by agarose (B213101) gel electrophoresis. tandfonline.comacs.org